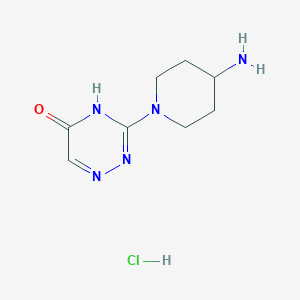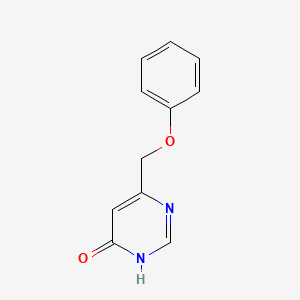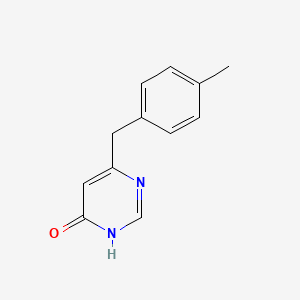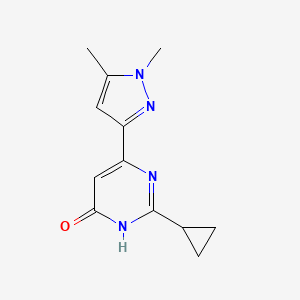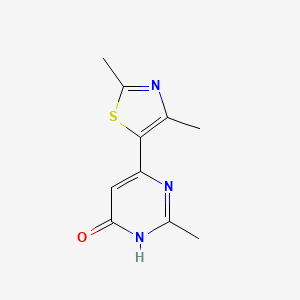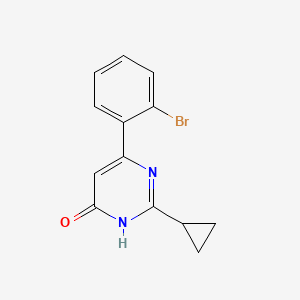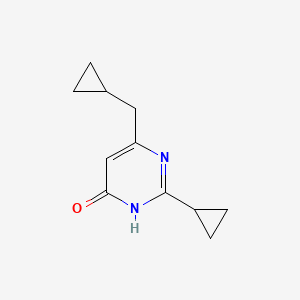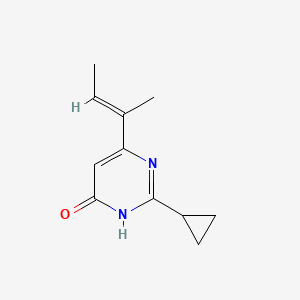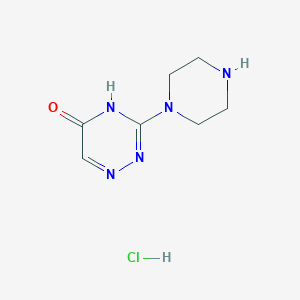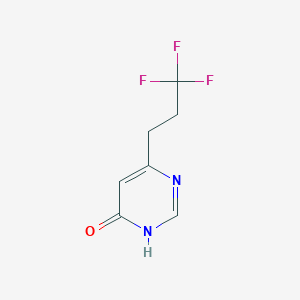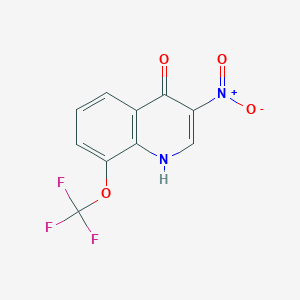
3-Nitro-8-(trifluoromethoxy)quinolin-4-ol
Vue d'ensemble
Description
3-Nitro-8-(trifluoromethoxy)quinolin-4-ol is a chemical compound with the CAS Number: 2193061-75-3 . It has a molecular weight of 274.16 .
Molecular Structure Analysis
The IUPAC Name for this compound is this compound . The InChI Code is 1S/C10H5F3N2O4/c11-10(12,13)19-7-3-1-2-5-8(7)14-4-6(9(5)16)15(17)18/h1-4H,(H,14,16) .Applications De Recherche Scientifique
Proton-Transfer Compounds Synthesis
Research has illustrated the synthesis and characterization of proton-transfer compounds using quinolin-8-ol derivatives, highlighting their potential in forming chain polymeric structures through primary hydrogen-bonding interactions. These compounds have been studied for their structural and chemical properties, providing insights into their applications in materials science and coordination chemistry (Smith, Wermuth, & White, 2001).
Catalytic Activity
Vanadium complexes with quinolin-8-olate ligands, including derivatives of 3-Nitro-8-(trifluoromethoxy)quinolin-4-ol, have shown high catalytic activity in alkane oxidations. These studies emphasize the role of such compounds in enhancing the efficiency of catalytic processes, particularly in oxidation reactions, which are crucial in the chemical industry for the production of various chemicals and materials (Gryca et al., 2018).
Antibacterial Agents
Derivatives of 8-hydroxyquinoline, closely related to this compound, have been explored for their antibacterial properties. Research in this area focuses on targeting both intra- and extracellular Gram-negative pathogens, demonstrating the potential of these compounds in developing new antibacterial drugs (Enquist et al., 2012).
Fluorescence Applications
The study of carbostyrils, which include quinolin-8-ol derivatives, has unveiled their significant fluorescence properties. These compounds exhibit strong absorption and fluorescence emission, making them valuable for analytical applications in biochemistry and medicine. The research highlights their potential use in designing fluorescent probes and markers (Uray, Niederreiter, Belaj, & Fabian, 1999).
Synthesis and Characterization
Further studies have focused on the synthesis and molecular characterization of quinolin-8-ol derivatives, including this compound. These investigations provide valuable insights into the chemical properties and reactivity of these compounds, laying the groundwork for their application in various scientific and industrial domains (Suliman, Al-Nafai, & Al-Busafi, 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
3-nitro-8-(trifluoromethoxy)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O4/c11-10(12,13)19-7-3-1-2-5-8(7)14-4-6(9(5)16)15(17)18/h1-4H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBGFILCFMBZOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)NC=C(C2=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



